Enhanced Lipophilicity and Molecular Volume Compared to 3-Fluoro-4-methoxybenzylamine
The target compound demonstrates quantifiably higher lipophilicity (LogP) and molecular volume than its closest analog, 3-fluoro-4-methoxybenzylamine (CAS 123652-95-9). This difference arises from the replacement of a methoxy group with a methoxymethyl group. The target compound has a calculated LogP of 1.43 compared to 1.07 for the analog, representing a 0.36 log unit increase in lipophilicity . Additionally, the target compound has a higher molecular weight (169.20 g/mol) and greater number of rotatable bonds (3) compared to the analog (155.17 g/mol, 2 rotatable bonds) .
| Evidence Dimension | Lipophilicity (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP: 1.43; MW: 169.20 g/mol; Rotatable Bonds: 3 |
| Comparator Or Baseline | 3-Fluoro-4-methoxybenzylamine (CAS 123652-95-9): cLogP: 1.07; MW: 155.17 g/mol; Rotatable Bonds: 2 |
| Quantified Difference | ΔLogP: +0.36; ΔMW: +14.03 g/mol; ΔRotatable Bonds: +1 |
| Conditions | Computational chemistry predictions provided by ChemScene and ChemSpider |
Why This Matters
Increased lipophilicity and molecular flexibility can improve membrane permeability and target binding in drug discovery, while the higher molecular weight provides a distinct purification and synthetic handle.
